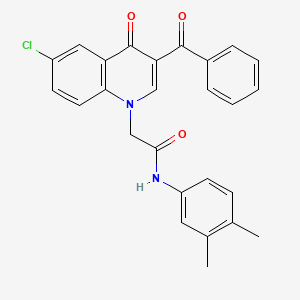

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

This compound features a 1,4-dihydroquinoline core substituted at position 3 with a benzoyl group, at position 6 with a chlorine atom, and at position 4 with a ketone. The acetamide moiety is linked to a 3,4-dimethylphenyl group, distinguishing it from simpler acetamide derivatives. Structural characterization techniques, such as X-ray crystallography using programs like SHELX, may be employed to resolve its conformation and intermolecular interactions .

Properties

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O3/c1-16-8-10-20(12-17(16)2)28-24(30)15-29-14-22(25(31)18-6-4-3-5-7-18)26(32)21-13-19(27)9-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUZUHXDEURVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Chlorination and Benzoylation: The quinoline core is then chlorinated and benzoylated to introduce the 3-benzoyl-6-chloro-4-oxo substituents.

Acetamide Formation: The final step involves the reaction of the substituted quinoline with 3,4-dimethylaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and dimethylphenyl groups.

Reduction: Reduction reactions can target the quinoline core, potentially converting the 4-oxo group to a hydroxyl group.

Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They might act as enzyme inhibitors or receptor modulators.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

- Quinoline Core Modifications: The target’s 3-benzoyl and 6-chloro groups contrast with sulfonyl (e.g., ) or carboxylate ester (e.g., ) substitutions in analogs. The 6-chloro substituent may enhance electrophilicity compared to 6-ethyl in , influencing reactivity or binding.

- Acetamide Variations : The 3,4-dimethylphenyl group in the target introduces steric bulk compared to 4-chlorophenyl () or 2,6-dimethylphenyl ().

- Non-Quinoline Analogs: Pesticides like alachlor lack the quinoline ring but share chloroacetamide motifs, underscoring structural diversity in agrochemical vs. pharmaceutical design.

Functional Group Analysis

- Benzoyl vs.

- Chloro vs. Ethyl/Fluoro : The 6-chloro substituent in the target may increase lipophilicity compared to 6-ethyl () or 6-fluoro (), affecting membrane permeability.

- Acetamide Linkage : The 3,4-dimethylphenyl group provides steric hindrance that could limit rotational freedom compared to smaller substituents (e.g., 4-chlorophenyl in ).

Physicochemical Properties

- Melting Points: While data for the target is unavailable, analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide melt at 66–69°C , suggesting that bulkier groups (e.g., quinoline cores) may elevate melting points due to increased crystallinity.

- Solubility : The target’s chloro and benzoyl groups may reduce aqueous solubility compared to sulfonamides () or polar esters.

Biological Activity

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide , also referred to as C647-1088, is a synthetic derivative of quinoline that exhibits a range of biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H19ClN2O4

- Molecular Weight : 446.89 g/mol

- IUPAC Name : this compound

- LogP : 4.468 (indicating high lipophilicity)

The compound has a significant number of rotatable bonds (7), suggesting flexibility in its structure which can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are key findings related to its biological activity:

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- It inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective concentration ranges .

- Case Studies :

Anti-inflammatory Activity

- Mechanism :

- Experimental Results :

Structure-Activity Relationship (SAR)

The structure of C647-1088 is critical for its biological activity. Modifications to the benzoyl or chloro groups can significantly affect potency and selectivity. For instance:

- Substituting different groups on the phenyl ring alters lipophilicity and binding affinity to target proteins.

Table: Structure-Activity Relationship Summary

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chloro group position | Increased anticancer activity | |

| Dimethyl substitution | Enhanced anti-inflammatory effect | |

| Benzoyl group alteration | Variable impact on potency |

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that C647-1088 has a favorable safety profile with low cytotoxicity observed in normal cell lines at therapeutic concentrations. However, further studies are warranted to fully elucidate its safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.